molecular formula C13H15N5O2S B12234413 1-(2-Methoxypyridin-4-yl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one

1-(2-Methoxypyridin-4-yl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one

Cat. No.: B12234413
M. Wt: 305.36 g/mol
InChI Key: BPVOOHLCSNZDIS-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperazin-2-one core substituted with a methoxypyridinyl group and a methylthiadiazolyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperazin-2-one core, followed by the introduction of the methoxypyridinyl and methylthiadiazolyl groups through nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxypyridin-4-yl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiadiazole ring or the piperazin-2-one core.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridinyl or thiadiazolyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridinyl or thiadiazolyl moieties.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

    1-(2-Methoxypyridin-4-yl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine: Similar structure but lacks the piperazin-2-one core.

    4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1-(pyridin-4-yl)piperazin-2-one: Similar structure but with different substitution patterns.

Uniqueness: 1-(2-Methoxypyridin-4-yl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C13H15N5O2S

Molecular Weight

305.36 g/mol

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one

InChI

InChI=1S/C13H15N5O2S/c1-9-15-13(21-16-9)17-5-6-18(12(19)8-17)10-3-4-14-11(7-10)20-2/h3-4,7H,5-6,8H2,1-2H3

InChI Key

BPVOOHLCSNZDIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC

Origin of Product

United States

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